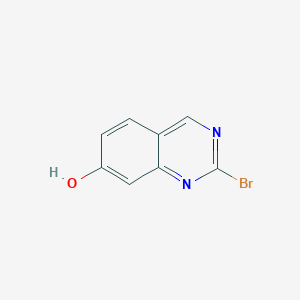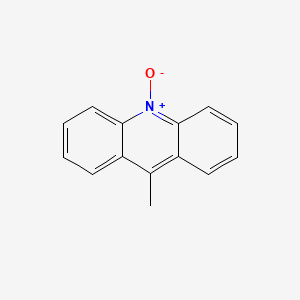
Cinnolin-8-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnolin-8-amine hydrochloride is a derivative of cinnoline, a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the amine group at the 8th position of the cinnoline ring enhances its reactivity and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnolin-8-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of cinnoline-8-carboxylic acid. The process typically includes the following steps :
Starting Material: Cinnoline-8-carboxylic acid.
Reagents: Diphenylphosphoryl azide and triethylamine in 1,4-dioxane.
Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour, followed by heating at 100°C for 48 hours.
Isolation: The product is extracted with ethyl acetate and purified by chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for extraction and purification can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Cinnolin-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of cinnoline derivatives can yield different amine products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin powder in the presence of hydrochloric acid are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include substituted cinnoline derivatives, which can be further functionalized for various applications.
Scientific Research Applications
Cinnolin-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of cinnolin-8-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and coordinate with metal ions, facilitating its role as a ligand in various biochemical pathways. The compound’s ability to undergo C-H activation and functionalization makes it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-amine: Similar in structure but with a quinoline ring instead of a cinnoline ring.
8-Aminoquinoline: Used as a directing group in organic synthesis and has applications in medicinal chemistry.
Uniqueness
Cinnolin-8-amine hydrochloride is unique due to its specific positioning of the amine group on the cinnoline ring, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable in the synthesis of novel heterocyclic compounds and in the development of new therapeutic agents.
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
cinnolin-8-amine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c9-7-3-1-2-6-4-5-10-11-8(6)7;/h1-5H,9H2;1H |
InChI Key |
YIWMHMDHKJOYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





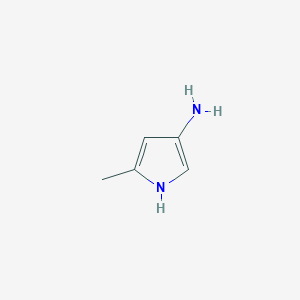

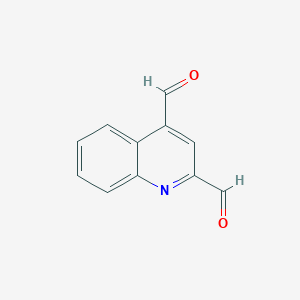
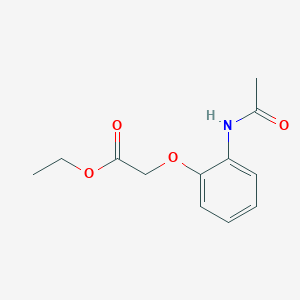


![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)
